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Application Notes
The quantitative β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) is a

cornerstone technique in molecular biology for the sensitive detection and quantification of β-

galactosidase enzyme activity in yeast (Saccharomyces cerevisiae). The lacZ gene from

Escherichia coli, which encodes β-galactosidase, is a widely used reporter gene in yeast

research. The assay's prominence stems from its application in various fields, most notably in

the yeast two-hybrid system to study protein-protein interactions.

Principle of the Assay

The assay relies on the enzymatic activity of β-galactosidase, which hydrolyzes the colorless

substrate ONPG into galactose and o-nitrophenol.[1][2][3] When the reaction is stopped by the

addition of a high pH solution (e.g., sodium carbonate), the o-nitrophenol is converted to the o-

nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this

yellow color, which can be quantified by measuring the absorbance at 420 nm (A420), is

directly proportional to the amount of β-galactosidase activity in the sample.[3][4]

Key Applications

Yeast Two-Hybrid System: This is the most common application, where the strength of a

protein-protein interaction is correlated with the level of β-galactosidase activity.[5][6] In this
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system, a functional transcription factor is reconstituted upon the interaction of two proteins

of interest, which then drives the expression of a reporter gene, typically lacZ.

Promoter Analysis: The lacZ gene can be placed under the control of a specific promoter to

study its activity under various conditions, such as in the presence of different signaling

molecules or stressors.

Drug Discovery and Screening: The assay can be adapted for high-throughput screening to

identify small molecules that either enhance or inhibit specific protein-protein interactions or

signaling pathways.

Data Presentation
The activity of β-galactosidase is typically expressed in Miller units, which normalizes the

absorbance reading to the reaction time and cell density.[7][8]

Formula for Calculating Miller Units:

Where:

A420: Absorbance of the reaction mixture at 420 nm.

t: Reaction time in minutes.

V: Volume of the culture used in the assay (in mL).

OD600: Optical density of the yeast culture at 600 nm before the assay.

Table 1: Example of Quantitative β-Galactosidase Assay Data in a Yeast Two-Hybrid System
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Bait Protein Prey Protein
Interaction
Strength

Average Miller
Units (± SD)

p53 Large T Antigen Strong 150.5 ± 15.2

Protein X Protein Y Moderate 75.8 ± 8.9

Protein X Protein Z Weak 10.2 ± 2.1

p53 Lamin C
No Interaction

(Negative Control)
<1.0

Table 2: Influence of Carbon Source on β-Galactosidase Expression

Carbon Source in Growth
Medium

Promoter Driving lacZ
Relative β-Galactosidase
Activity (%)

Galactose GAL1 Promoter 100

Glucose GAL1 Promoter <1

Raffinose GAL1 Promoter ~10-20

Lactose LAC4 Promoter 100
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Yeast Two-Hybrid System Principle
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Caption: Yeast Two-Hybrid System Signaling Pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b015333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative β-Galactosidase Assay Workflow

Start: Yeast Culture

1. Grow yeast culture to
mid-log phase (OD600 ~0.5-0.8)

2. Measure OD600 of the culture

3. Permeabilize yeast cells
(e.g., with chloroform and SDS)

4. Pre-incubate at 28-30°C

5. Add ONPG to start the reaction
(Start timer)

6. Incubate at 28-30°C
(until a yellow color develops)

7. Stop the reaction
with 1 M Na2CO3 (Stop timer)

8. Centrifuge to pellet cell debris

9. Measure absorbance (A420)
of the supernatant

10. Calculate Miller Units

End: Quantitative Result
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Principle of the ONPG Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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